Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H10Cl2O4. It is characterized by the presence of a methoxy group, two chlorine atoms, and an oxirane ring attached to a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
- Methyl 3-(3,5-dichlorophenyl)oxirane-2-carboxylate
- Methyl 3-(3,5-dimethoxyphenyl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of both methoxy and dichloro substituents, which confer distinct chemical and biological properties. These substituents can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33567-58-7 |
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Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H10Cl2O4/c1-15-8-6(3-5(12)4-7(8)13)9-10(17-9)11(14)16-2/h3-4,9-10H,1-2H3 |
InChI Key |
FTOYPHSRTPHZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2C(O2)C(=O)OC |
Origin of Product |
United States |
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